![molecular formula C24H29ClN6O3 B606081 2-[6-[[5-氯环己基-2-[(3~{s},5~{r})-3,5-二甲基哌啶-1-基]嘧啶-4-基]氨基]-1-甲基-2-氧代亚尼基-喹啉-3-基]氧基-~{n}-甲基-乙酰胺 CAS No. 2166387-65-9](/img/structure/B606081.png)
2-[6-[[5-氯环己基-2-[(3~{s},5~{r})-3,5-二甲基哌啶-1-基]嘧啶-4-基]氨基]-1-甲基-2-氧代亚尼基-喹啉-3-基]氧基-~{n}-甲基-乙酰胺
描述
The compound “2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide” is also known as BI-3802 . It is a small molecule that binds to the Broad-complex, Tramtrack and Bric-à-brac (BTB) domain of the oncogenic transcription factor B cell lymphoma 6 (BCL6) and leads to the proteasomal degradation of BCL6 .
Molecular Structure Analysis
The molecular formula of this compound is C24H29ClN6O3 . The structure includes a pyrimidinyl group attached to a dimethylpiperidinyl group, a quinolinyl group, and an ethanamide group . The molecule also contains a chloranyl group, which contributes to its reactivity .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 485.0 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, and specific rotation are not available in the sources I found .
科学研究应用
Oncology: Targeting BCL6 in B-cell Malignancies
BI-3802 has shown promise in the field of oncology, particularly in the treatment of B-cell malignancies such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma . The compound works by inducing the formation of BCL6 filaments, leading to degradation . This is significant because BCL6 is a transcriptional repressor that can promote B-cell malignancies when mutated or dysregulated .
Molecular Biology: Facilitating BCL6 Dimerization
Cryo-electron microscopy studies have shown that BI-3802 facilitates BCL6 dimerization and assembly into helices . This is an important finding as it reveals the mechanism behind a BCL6-degrading agent that may be of use in B-cell cancers .
Cell Biology: Inducing BCL6 Degradation
BI-3802 has been found to induce specific and potent ubiquitination and subsequent proteasomal degradation of BCL6 . This is a major finding as it provides a potential therapeutic approach for targeting nonenzymatic oncogenic drivers such as BCL6 .
Biochemistry: Interaction with E3 Ubiquitin Ligase SIAH1
Genome-scale genetic screens have revealed that the non-cullin E3 ubiquitin ligase SIAH1 is responsible for BI-3802–mediated BCL6 ubiquitination and degradation . This suggests that BI-3802 promotes interactions between SIAH1 and BCL6 .
Drug Discovery: Molecular Glue
BI-3802 has been described as a molecular glue . The discovery of small molecules that highjack cellular quality control machinery to selectively degrade proteins has generated considerable excitement in the drug discovery community . BI-3802 is one such molecule, offering a novel approach to target proteins often deemed "undruggable" .
Pharmacology: Selective Degradation of BCL6
BI-3802 has been shown to selectively degrade BCL6 . This selectivity is important as it allows for targeted treatment strategies, potentially reducing side effects associated with less selective treatments .
作用机制
- BI-3802 primarily targets the transcription factor BCL6 (B-cell lymphoma 6), which plays a crucial role in lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL). BCL6 is an oncogenic driver that recruits co-repressor complexes through its Broad-Complex, Tramtrack, and Bric-a-brac (BTB) domain, resulting in transcriptional repression .
- BI-3802 acts as a molecular glue, inducing a novel interaction between BCL6 and the E3 ligase SIAH1. This interaction leads to the polymerization of BCL6, forming filaments. Cryo-electron microscopy studies have revealed how BI-3802 facilitates BCL6 dimerization and assembly into helices. Importantly, this polymerization results in BCL6 degradation .
- Unlike traditional proteolysis targeting chimeras (PROTACs), which rely on a linker connecting a protein of interest (POI) to an E3 ligase, molecular glues like BI-3802 have been discovered serendipitously. They exploit cellular quality control machinery to selectively degrade proteins deemed “undruggable” by other means .
- BI-3802 disrupts the BCL6(BTB)-corepressor interaction, leading to the de-repression of BCL6 target genes. This disruption results in anti-proliferative effects and may impact germinal center formation, where mutated B-cells originate .
- BI-3802 has high potency, inhibiting the BTB domain of BCL6 with an IC50 of ≤3 nM. Its cullin-independent degradation mechanism sets it apart from other BCL6 inhibitors like BI-3812 .
- Upon BI-3802 treatment, BCL6 undergoes selective degradation, while the BCL6 inhibitor BI-3812 does not alter BCL6 levels. This selective degradation is crucial for its antitumor activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
未来方向
属性
IUPAC Name |
2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN6O3/c1-14-7-15(2)12-31(11-14)24-27-10-18(25)22(29-24)28-17-5-6-19-16(8-17)9-20(23(33)30(19)4)34-13-21(32)26-3/h5-6,8-10,14-15H,7,11-13H2,1-4H3,(H,26,32)(H,27,28,29)/t14-,15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTJETQFYHZHNB-GASCZTMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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